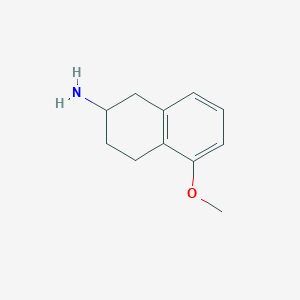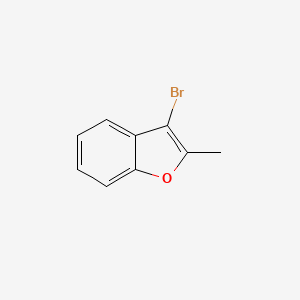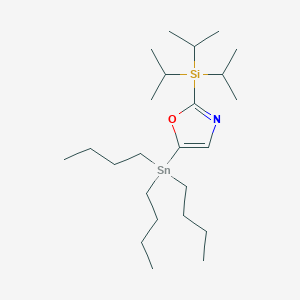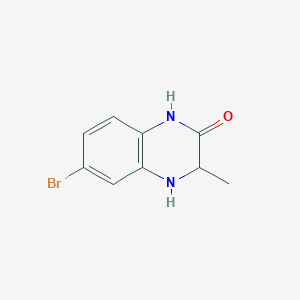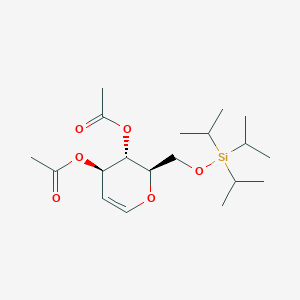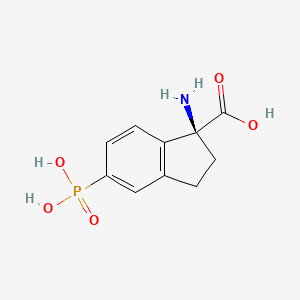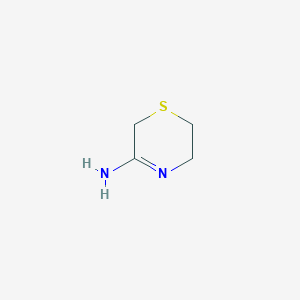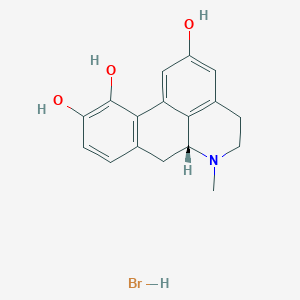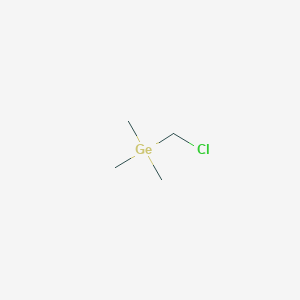
Chloromethyltrimethylgermane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloromethyltrimethylgermane is an organogermanium compound with the molecular formula C4H11ClGe It is a member of the trialkylgermanes family and is characterized by the presence of a chloromethyl group attached to a trimethylgermane moiety
Preparation Methods
Chloromethyltrimethylgermane can be synthesized through several methods. One common synthetic route involves the reaction of methyllithium with trichloro(chloromethyl)germane . This reaction typically requires an inert atmosphere and low temperatures to prevent unwanted side reactions. Another method involves the formation of a Grignard reagent from this compound, which can then be used to synthesize various carbofunctional germanium compounds .
Chemical Reactions Analysis
Chloromethyltrimethylgermane undergoes a variety of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the chlorine atom with other functional groups.
Rearrangement Reactions: Under the action of aluminum chloride, this compound can rearrange into chloroethyldimethylgermane.
Formation of Grignard Reagents: This compound readily forms a Grignard reagent, which can be used to synthesize various other compounds such as (trimethylgermyl)-acetic acid and 3-butenyltrimethylgermane.
Scientific Research Applications
Chloromethyltrimethylgermane has several applications in scientific research:
Organic Synthesis: It is used as a precursor for the synthesis of various organogermanium compounds, which are valuable in organic synthesis.
Materials Science: Organogermanium compounds, including this compound, are used in the development of advanced materials due to their unique properties.
Medicinal Chemistry: The compound is explored for its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of chloromethyltrimethylgermane involves its ability to form reactive intermediates, such as Grignard reagents, which can then participate in various chemical reactions. These intermediates can interact with molecular targets and pathways, leading to the formation of new compounds with desired properties. The specific molecular targets and pathways involved depend on the nature of the reactions and the reagents used.
Comparison with Similar Compounds
Chloromethyltrimethylgermane can be compared with other similar compounds, such as:
Chloromethyltrimethylsilane: Both compounds undergo similar types of reactions, including substitution and rearrangement reactions.
Trimethylgermylmethanol: This compound is another organogermanium compound that can be synthesized from this compound.
Trimethylgermylacetic Acid: This compound is synthesized from the Grignard reagent formed from this compound.
This compound is unique due to its specific reactivity and the types of compounds it can form, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
chloromethyl(trimethyl)germane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11ClGe/c1-6(2,3)4-5/h4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKNHDYVIBKUBQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Ge](C)(C)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClGe |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00463651 |
Source


|
| Record name | CHLOROMETHYLTRIMETHYLGERMANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00463651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5830-55-7 |
Source


|
| Record name | CHLOROMETHYLTRIMETHYLGERMANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00463651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


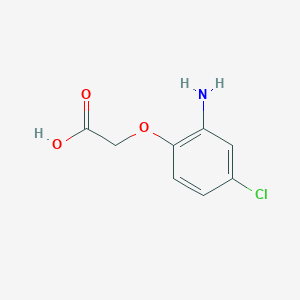

![4-[Methyl(phenyl)amino]benzaldehyde](/img/structure/B1609781.png)
